molecular formula C5H12N2 B3362841 (1-Cyclopropylethyl)hydrazine CAS No. 1016511-83-3

(1-Cyclopropylethyl)hydrazine

Cat. No.: B3362841
CAS No.: 1016511-83-3
M. Wt: 100.16 g/mol
InChI Key: DLMOTEMIMFOLKK-UHFFFAOYSA-N
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Description

(1-Cyclopropylethyl)hydrazine is an organic compound with the molecular formula C5H12N2. . The compound is characterized by the presence of a cyclopropyl group attached to an ethyl chain, which is further connected to a hydrazine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Cyclopropylethyl)hydrazine typically involves the reaction of cyclopropyl ethyl ketone with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified through distillation or recrystallization .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as chromatography can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: (1-Cyclopropylethyl)hydrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azines or other nitrogen-containing compounds.

    Reduction: It can be reduced to form primary amines or other reduced derivatives.

    Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, leading to the formation of hydrazones or other substituted products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like aldehydes, ketones, and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed:

    Oxidation: Azines and other nitrogen-containing compounds.

    Reduction: Primary amines and reduced derivatives.

    Substitution: Hydrazones and substituted hydrazine derivatives.

Scientific Research Applications

(1-Cyclopropylethyl)hydrazine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in chemical manufacturing processes

Mechanism of Action

The mechanism of action of (1-Cyclopropylethyl)hydrazine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. This interaction can result in various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

    Cyclopropylmethylhydrazine: Similar in structure but with a methyl group instead of an ethyl group.

    Cyclopropylhydrazine: Lacks the ethyl chain, making it less complex.

    Ethylhydrazine: Lacks the cyclopropyl group, resulting in different chemical properties

Uniqueness: (1-Cyclopropylethyl)hydrazine is unique due to the presence of both a cyclopropyl group and an ethyl chain, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-cyclopropylethylhydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2/c1-4(7-6)5-2-3-5/h4-5,7H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLMOTEMIMFOLKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40602643
Record name (1-Cyclopropylethyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40602643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1016511-83-3
Record name (1-Cyclopropylethyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40602643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-Cyclopropylethyl)hydrazine
Reactant of Route 2
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(1-Cyclopropylethyl)hydrazine
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(1-Cyclopropylethyl)hydrazine
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(1-Cyclopropylethyl)hydrazine
Reactant of Route 5
(1-Cyclopropylethyl)hydrazine
Reactant of Route 6
(1-Cyclopropylethyl)hydrazine

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